4-(tert-Butyl)-1H-pyrazole
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Overview
Description
“4-(tert-Butyl)-1H-pyrazole” suggests a pyrazole compound that has a tert-butyl group attached at the 4-position of the pyrazole ring. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “4-(tert-Butyl)-1H-pyrazole” would consist of a pyrazole ring with a tert-butyl group attached at the 4-position. The tert-butyl group is a bulky group, which could influence the compound’s reactivity and interactions .Chemical Reactions Analysis
Again, while specific reactions involving “4-(tert-Butyl)-1H-pyrazole” are not available, pyrazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo substitutions, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(tert-Butyl)-1H-pyrazole” would be influenced by the presence of the pyrazole ring and the tert-butyl group. For example, the tert-butyl group is nonpolar and could increase the compound’s hydrophobicity .Scientific Research Applications
Molecular Structure and Solid State Analysis
4-(tert-Butyl)-1H-pyrazole has been extensively studied for its molecular structure, particularly how substituents affect its behavior in the solid state. For example, a study explored the molecular structures of three 4-tert-butylpyrazoles, focusing on the buttressing effect of a 4-tert-butyl substituent. The research utilized X-ray, NMR, and calorimetric studies to understand the structures in both solid state and solution, highlighting the formation of tetramers through hydrogen bonds (Trofimenko et al., 2001).
Regioselectivity in Synthesis
The compound has also been pivotal in studies focusing on regioselectivity during synthesis. For instance, a comparative study was conducted on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, examining the regioselectivity and reaction media involved in the process. This study provided insights into the synthesis techniques and the conditions that favor certain structural outcomes (Martins et al., 2012).
Hydrogen Bonding and Crystal Structures
The role of 4-(tert-Butyl)-1H-pyrazole in forming hydrogen-bonded chains and aggregates in crystal structures has been a subject of research. Detailed investigations into how these compounds crystallize and the nature of their intermolecular interactions have been conducted, adding to the understanding of their structural chemistry (Abonía et al., 2007).
Reactivity Studies
Furthermore, studies on the reactivity of related pyrazole compounds, like 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, have contributed to understanding the chemical behavior and potential applications of these compounds. Such research often explores how these compounds react under various conditions and the potential pathways for synthesizing new derivatives (Mironovich & Shcherbinin, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-tert-butyl-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2,3)6-4-8-9-5-6/h4-5H,1-3H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRZJVGGJFNWHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CNN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566250 |
Source
|
Record name | 4-tert-Butyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)-1H-pyrazole | |
CAS RN |
105285-21-0 |
Source
|
Record name | 4-tert-Butyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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